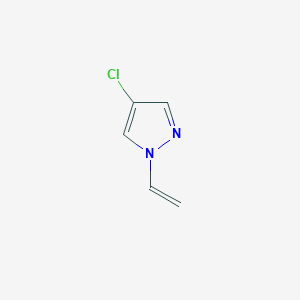

4-chloro-1-vinyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethenylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIKJZWEAVLCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Vinyl 1h Pyrazole and Its Analogues

N-Vinylation Strategies for Pyrazole (B372694) Ring Systems

The direct introduction of a vinyl group onto the nitrogen atom of the pyrazole ring is a common and versatile approach. Several distinct methods have been developed to achieve this transformation, each with its own advantages and specific applications.

Vinylation of Halogenated Pyrazoles

Another relevant method is the reaction of pyrazoles, including those with electron-acceptor groups at the C-4 position which increases the acidity of the NH group, with vinyl acetate (B1210297). nih.gov This reaction is typically catalyzed by mercuric(II) sulfate (B86663) in the presence of sulfuric acid, yielding 1-vinylpyrazoles in very good yields, ranging from 70–86%. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| 3,4,5-Tribromopyrazole | 1,2-Dibromoethane, Triethylamine | 3,4,5-Tribromo-1-vinylpyrazole | 75 |

| 4-Substituted Pyrazoles | Vinyl acetate, HgSO₄, H₂SO₄ | 4-Substituted-1-vinylpyrazoles | 70-86 |

Dehydration of 1-(β-Hydroxyethyl)pyrazole Precursors

A well-established method for the synthesis of 1-vinylpyrazoles involves the dehydration of 1-(β-hydroxyethyl)pyrazole precursors. nih.gov This approach was used for the preparation of 1-vinylpyrazole and 3,5-dimethyl-1-vinylpyrazole. nih.gov The precursor alcohols, such as 1-(β-hydroxyethyl)pyrazole and 3,5-dimethyl-1-(β-hydroxyethyl)pyrazole, are synthesized by condensing β-hydroxyethyl hydrazine (B178648) with appropriate reagents like 1,1,3,3-tetraethoxypropane (B54473) or acetylacetone, respectively. nih.gov The subsequent dehydration of these alcohols leads to the formation of the corresponding vinylpyrazoles. nih.gov

| Precursor | Dehydration Product |

| 1-(β-Hydroxyethyl)pyrazole | 1-Vinylpyrazole |

| 3,5-Dimethyl-1-(β-hydroxyethyl)pyrazole | 3,5-Dimethyl-1-vinylpyrazole |

Acid-Catalyzed Fragmentation of Geminal Bis(1-pyrazolyl)alkanes

In 1970, a method was reported for the synthesis of 1-vinylpyrazoles through the acid-catalyzed fragmentation of geminal bis(1-pyrazolyl)alkanes. nih.govmdpi.com These precursors are obtained from the reaction of a pyrazole with acetals or ketals. nih.gov The fragmentation process is carried out at high temperatures, around 200 °C, in the presence of an acid catalyst such as p-toluenesulfonic acid. nih.govmdpi.com This reaction causes the bis(1-pyrazolyl)alkanes that contain β-hydrogens to break down, yielding a 1-vinylpyrazole and a pyrazole molecule. nih.govmdpi.com

| Precursor | Conditions | Products |

| Geminal bis(1-pyrazolyl)alkane | ~200 °C, p-toluenesulfonic acid | 1-Vinylpyrazole + Pyrazole |

Application of Phase Transfer Catalysis in N-Vinylation

Phase transfer catalysis (PTC) offers an efficient method for the N-vinylation of pyrazoles, often under aqueous conditions. nih.gov This technique is particularly useful for the N-alkylation of pyrazole with dichloroethane, which is a precursor step to forming the vinyl group. nih.govmdpi.com The subsequent dehydrochlorination of the resulting 1-(2-chloroethyl)pyrazole intermediate proceeds smoothly in water under PTC conditions to give 1-vinylpyrazoles in high yields of 75–90%. nih.govmdpi.com This method highlights the utility of PTC in facilitating reactions between reactants in different phases, leading to efficient synthesis. nih.gov

Dehydrohalogenation Routes to Vinyl-Substituted Pyrazoles

The elimination of a hydrogen halide from a haloalkyl-substituted pyrazole is a direct and common strategy for creating the vinyl group. This approach is particularly relevant for the synthesis of 1-vinylpyrazoles from 1-(2-haloethyl)pyrazole precursors.

Elimination of Hydrogen Chloride from 1-(2-Chloroethyl)pyrazole Intermediates

A key dehydrohalogenation route involves the elimination of hydrogen chloride from 1-(2-chloroethyl)pyrazole intermediates. nih.gov These intermediates can be synthesized by the N-alkylation of a pyrazole with dichloroethane. nih.govmdpi.com The subsequent dehydrochlorination is often carried out using a base. For example, the treatment of 1-(2-haloethyl)pyrazoles with potassium hydroxide (B78521) in ethanol (B145695) is a known method for preparing 1-vinylpyrazoles. nih.gov

A particularly effective variation of this method employs phase transfer catalysis (PTC). nih.govmdpi.com In this approach, the N-alkylation of the pyrazole with dichloroethane is followed by dehydrochlorination in an aqueous medium under PTC conditions. nih.gov This process is efficient, affording 1-vinylpyrazoles in yields ranging from 75% to 90%. nih.govmdpi.com

| Intermediate | Base/Conditions | Product | Yield (%) |

| 1-(2-Haloethyl)pyrazoles | Potassium hydroxide, Ethanol | 1-Vinylpyrazoles | Not specified |

| 1-(2-Chloroethyl)pyrazoles | PTC, Water | 1-Vinylpyrazoles | 75-90 |

Base-Mediated Dehydrochlorination Protocols

A prevalent method for the synthesis of 1-vinylpyrazoles is through the base-mediated dehydrochlorination of 1-(2-chloroethyl)pyrazoles. researchgate.netnih.gov This elimination reaction is a crucial step in creating the vinyl moiety attached to the nitrogen atom of the pyrazole ring. The process typically involves treating the 1-(2-chloroethyl)pyrazole precursor with a base, which facilitates the removal of a proton and a chloride ion to form a double bond.

One approach involves the use of potassium hydroxide in ethanol. nih.gov However, reaction conditions can influence the final product. For instance, the treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles under these conditions can lead to the formation of fused bicyclic systems like pyrazolo[3,2-b]oxazoles instead of the desired vinylpyrazole. nih.gov

A highly effective and versatile method utilizes phase transfer catalysis (PTC). nih.gov This protocol involves the N-alkylation of a pyrazole with dichloroethane to yield the 1-(2-chloroethyl)pyrazole intermediate. Subsequent dehydrochlorination under PTC conditions in water can produce 1-vinylpyrazoles in high yields, typically between 75–90%. nih.gov

| Precursor | Base/Conditions | Product | Yield | Reference |

| 1-(2-chloroethyl)pyrazoles | KOH/Ethanol | 1-vinylpyrazoles | Varies | nih.gov |

| 1-(2-chloroethyl)pyrazoles | Phase Transfer Catalysis/Water | 1-vinylpyrazoles | 75-90% | nih.gov |

| 5-benzoyloxy-1-(2-bromoethyl)pyrazoles | Sodium t-butoxide/Butanol | 5-hydroxy-1-vinylpyrazoles | Not specified | nih.gov |

Cyclization and Annulation Reactions in Pyrazole Synthesis Relevant to Vinylpyrazoles

The construction of the pyrazole ring itself is a fundamental aspect of synthesizing vinylpyrazoles. Cyclization and annulation reactions provide the core heterocyclic structure which can then be further modified.

The cyclocondensation of hydrazines with α,β-unsaturated aldehydes and ketones is a classic and widely employed method for the synthesis of pyrazolines, which are precursors to pyrazoles. researchgate.net This reaction allows for the versatile placement of substituents at positions 1, 3, and 5 of the resulting pyrazoline ring by carefully selecting the starting materials. researchgate.net

The mechanism generally involves the nucleophilic attack of the hydrazine on the carbonyl group of the enone, leading to a hydrazone intermediate. This is followed by an intramolecular Michael addition to form the pyrazoline ring. researchgate.net These pyrazolines can then be oxidized to the aromatic pyrazole ring system. nih.gov The use of α,β-unsaturated ketones containing a heteroatom in the β-position can lead to aromatization through elimination under redox-neutral conditions. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Features |

| Hydrazine derivatives | α,β-Unsaturated carbonyl compounds | Pyrazolines/Pyrazoles | Versatile substituent placement researchgate.net |

| Hydrazines | 1,3-Dicarbonyl compounds | Pyrazoles | Can suffer from regioselectivity issues nih.gov |

| Tosylhydrazine | α,β-Unsaturated carbonyl compounds | Pyrazoles | Tosyl group acts as a leaving group nih.gov |

1,3-Dipolar cycloaddition is another powerful tool for the synthesis of the pyrazole core. iiardjournals.org This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrile imines and diazo compounds. organic-chemistry.org

Nitrile imines can react with various dipolarophiles to afford a wide range of substituted pyrazoles. rsc.org Similarly, diazo compounds, which can be generated in situ from N-tosylhydrazones, undergo regioselective 1,3-dipolar cycloaddition with alkynes or alkyne surrogates to yield pyrazoles. organic-chemistry.org For example, the reaction of diazo compounds with alkynyl bromides, generated in situ from gem-dibromoalkenes, produces 3,5-diaryl-4-bromo-1H-pyrazoles with high regioselectivity. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Product |

| Nitrile Imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | 1,3,5-trisubstituted pyrazoles rsc.org |

| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals | 3,5-disubstituted pyrazoles organic-chemistry.org |

| Diazo compounds | Alkynyl bromides | 3,5-diaryl-4-bromo-1H-pyrazoles organic-chemistry.org |

Regioselective Functionalization of Pyrazole Nuclei

Once the pyrazole ring is formed, regioselective functionalization is often necessary to introduce the desired substituents, such as the chloro group at the C-4 position.

The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. researchgate.net Therefore, direct halogenation often occurs selectively at this position, provided it is unsubstituted.

An improved process for the preparation of 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or a salt thereof, such as sodium hypochlorite (B82951) (NaOCl), in the substantial absence of carboxylic acid. google.com This method has been shown to provide good yields of the 4-chloro derivative. google.com The reaction is typically carried out at temperatures ranging from -20°C to +70°C. google.com

| Pyrazole Substrate | Halogenating Agent | Product |

| Pyrazole (unsubstituted at C-4) | Hypochloric acid or its salts | 4-Chloropyrazole google.com |

| 2-pyridone | PhICl2-mediated electrophilic thiocyanation | C-5 thiocyanated 2-pyridone beilstein-journals.org |

| Pyrazoles | NH4SCN/KSeCN with PhICl2 | 4-thio/seleno-cyanated pyrazoles beilstein-journals.org |

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. organic-chemistry.orgijpcbs.commdpi.com The Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a key reactant in this process. ijpcbs.comwisdomlib.org

This reaction can be used to introduce a formyl group at the C-4 position of a pyrazole ring that already contains a halogen substituent. For instance, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated under Vilsmeier-Haack conditions to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com However, the reactivity can be influenced by the nature of the substituents on the pyrazole ring; strong electron-withdrawing groups can decrease the reactivity. scispace.com

The Vilsmeier-Haack reaction is not only a formylation method but also a powerful tool for the construction of various heterocyclic compounds. ijpcbs.com

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 Vinyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms.

Electrophilic Substitution Reactions at the Pyrazole Core

In general, electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C-4 position. This is attributed to the higher electron density at this position, as dictated by the electronic distribution within the five-membered ring. quora.com Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.commasterorganicchemistry.com However, in the case of 4-chloro-1-vinyl-1H-pyrazole, the C-4 position is already substituted with a chlorine atom. This substitution pattern effectively blocks this site from further electrophilic attack. While electrophilic substitution could theoretically occur at other positions, it is generally less favored. The presence of the electron-withdrawing chloro group also deactivates the ring towards electrophilic attack, making such reactions less facile compared to unsubstituted pyrazole.

Nucleophilic Reactivity and Substitution of the Chloro Group

The chlorine atom at the C-4 position of the pyrazole ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is contingent on the stability of the intermediate Meisenheimer complex, which is an anionic species. The electron-withdrawing nature of the pyrazole ring can help to stabilize this intermediate, thereby facilitating the substitution. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. In analogous heterocyclic systems like pyridines, nucleophilic substitution occurs preferentially at the positions ortho and para to the heteroatom (C-2 and C-4) because the nitrogen atom can stabilize the negative charge in the intermediate through resonance. stackexchange.com For this compound, a strong nucleophile would be required to displace the chloride.

Reactivity of the Vinyl Moiety

The vinyl group attached to the N-1 position of the pyrazole ring is a versatile functional group that can participate in a variety of reactions, including cycloadditions, polymerizations, and additions across the double bond.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Vinylpyrazoles can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. However, their reactivity is generally considered reluctant due to the potential loss of aromaticity in the pyrazole ring during the transition state. nih.gov Harsh reaction conditions, such as high temperatures and pressures, are often necessary to achieve even moderate yields. nih.gov For this compound, the electron-withdrawing nature of the chloro-substituted pyrazole ring would likely decrease the electron density of the vinyl double bond, potentially making it a less reactive dienophile in normal-electron-demand Diels-Alder reactions. In contrast, 4H-pyrazoles can act as dienes in Diels-Alder reactions, and their reactivity can be enhanced by substituents at the 4-position. nih.govraineslab.com

In [2+2] cycloaddition reactions, such as with tetracyanoethylene, 1-vinylpyrazoles have been shown to react, although the yields can be low for substituted derivatives. For instance, the reaction of 4-bromo-1-vinylpyrazole with tetracyanoethylene resulted in only a 2-5% yield of the corresponding cyclobutane product. nih.gov This suggests that this compound would likely exhibit similarly low reactivity in [2+2] cycloaddition reactions.

Free-Radical Polymerization and Copolymerization Investigations

The vinyl group of 1-vinylpyrazoles allows them to undergo free-radical polymerization to form polyvinylpyrazoles. nih.gov The rate and extent of polymerization are influenced by the nature of the substituents on the pyrazole ring. nih.gov Unsubstituted 1-vinylpyrazole can polymerize almost explosively in its neat form, while increasing substitution on the vinyl group tends to decrease the polymerization rate. nih.gov The polymerization is typically initiated by azo compounds such as azobisisobutyronitrile (AIBN). nih.gov In dilute benzene solutions, 1-vinylpyrazole can be polymerized to high molecular weight polymers. nih.gov It is expected that this compound can also undergo free-radical polymerization, with the chloro substituent potentially influencing the electronic properties of the monomer and the resulting polymer. Copolymers of vinylpyrazoles with other vinyl monomers have also been investigated. mdpi.com

| Monomer | Initiator | Solvent | Resulting Polymer |

| 1-vinylpyrazole | Azo initiator | Benzene (dilute) | High molecular weight polymer (150,000-330,000) nih.gov |

| 3-methyl-1-vinylpyrazole | AIBN | - | - nih.gov |

| 5-methyl-1-vinylpyrazole | AIBN | - | - nih.gov |

Addition Reactions Across the Carbon-Carbon Double Bond (e.g., Hydrohalogenation, Radical Thiylation)

The carbon-carbon double bond of the vinyl group in 1-vinylpyrazoles can undergo addition reactions.

Hydrohalogenation: The addition of hydrogen halides (HX) to 1-vinylpyrazoles can be complex. The reaction of 4-bromo-1-vinylpyrazole with hydrogen bromide (HBr) results in a mixture of products. nih.gov However, the reaction with hydrogen chloride (HCl) is reported to be more specific. nih.gov The regioselectivity of the addition is influenced by the electronic effects of the pyrazole ring. In some cases, hydrohalogenation can occur at the N-2 position of the pyrazole ring in addition to the vinyl group. nih.gov For this compound, the addition of HCl would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group and the chloride adding to the carbon adjacent to the pyrazole ring, due to the directing effect of the nitrogen atom.

Radical Thiylation: The addition of thiols to 1-vinylpyrazoles can proceed via a radical mechanism, typically initiated by heat, UV light, or a radical initiator like AIBN. nih.gov This reaction generally leads to the formation of β-addition products, which are 1-(pyrazol-1-yl)-2-(alkylthio)ethanes, in good yields (80-85%). nih.gov The reaction is often facile and can be carried out at room temperature without special initiation. nih.gov It is anticipated that this compound would react similarly with thiols under radical conditions to yield the corresponding β-addition product.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |

| 4-bromo-1-vinylpyrazole | HBr | - | Mixture of products nih.gov | - |

| 4-bromo-1-vinylpyrazole | HCl | - | More specific addition nih.gov | - |

| 1-vinylpyrazoles | Thiols | Radical (e.g., AIBN, heat) | β-addition | 80-85% nih.gov |

Olefin Metathesis Reactions

Vinylpyrazoles, including chloro-substituted derivatives, are valuable substrates for olefin metathesis reactions, enabling the synthesis of novel heterocyclic structures. mdpi.com These reactions, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), are typically catalyzed by ruthenium complexes, such as Grubbs' and Hoveyda-Grubbs catalysts. mdpi.combeilstein-journals.org

The nitrogen atom in the pyrazole ring can, however, deactivate the ruthenium catalyst, making N-heteroaromatic alkenes potentially poor partners in metathesis. beilstein-journals.org The presence of electron-withdrawing substituents on the pyrazole ring, such as a chloro group at the C4 position, can mitigate this deactivation by reducing the basicity of the nitrogen atom. beilstein-journals.org

Ring-closing metathesis (RCM) of N-vinylpyrazoles equipped with another olefinic chain is a powerful method for generating fused heterocyclic systems. For instance, the reaction can be used to create novel bicyclic structures, which are of interest in medicinal chemistry. mdpi.comdrughunter.com The efficiency of these reactions can often be enhanced by using second-generation Grubbs' catalysts, which exhibit higher reactivity and stability. mdpi.com Microwave irradiation has also been employed to shorten reaction times. mdpi.com

Cross-metathesis (CM) involves the reaction of a vinylpyrazole with another alkene to create new C-C double bonds. sigmaaldrich.comorganic-chemistry.org The success of CM reactions involving N-heteroaromatic alkenes depends on factors such as the catalyst type, solvent, and the electronic properties of the substrates. beilstein-journals.orgorganic-chemistry.org For this compound, the electron-withdrawing nature of the chlorine atom is expected to influence its reactivity in CM reactions.

| Reaction Type | Catalyst | Substrate Example | Product Type | Key Findings |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Second-Generation Catalyst | Di-alkenyl N-vinylpyrazole | Fused Pyrazole Heterocycles (e.g., 5H-pyrazolo[5,1-b] mdpi.comresearchgate.netthiazine) | Efficient synthesis of novel heterocycles; microwave irradiation can reduce reaction times. mdpi.com |

| Cross-Metathesis (CM) | Grubbs' or Hoveyda-Grubbs Catalysts | Vinyl C-glycosides and terminal alkenes | Substituted C-glycosides | Hoveyda-Grubbs 2nd generation catalyst is often effective; additives like CuI may be required for certain substrates. nih.gov |

Transition-Metal-Catalyzed Transformations and Cross-Coupling Strategies

Transition-metal catalysis offers a versatile platform for the functionalization of this compound, enabling modifications at both the chloropyrazole core and the vinyl group. nih.govbohrium.com

The carbon-chlorine (C-Cl) bond at the C4 position of the pyrazole ring is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the palladium-catalyzed reaction of the chloro-substituted pyrazole with an organoboron reagent. nih.govorganic-chemistry.org

This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (such as Na₂CO₃ or K₂CO₃), and a solvent system, often a mixture of an organic solvent and water. researchgate.net While substrates with unprotected N-H groups can sometimes inhibit the catalyst, the N-vinyl group in this compound serves as a protecting group, facilitating these transformations. nih.gov The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions like dehalogenation.

| Halopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | mdpi.com |

| Various Halo-Azoles | Arylboronic acid | Custom Pd Precatalysts | K₃PO₄ | Toluene/H₂O | nih.gov |

| Pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | researchgate.net |

The vinyl group of 1-vinylpyrazoles is susceptible to functionalization through C-H activation, a modern synthetic strategy that avoids the need for pre-functionalized substrates. rsc.orgrsc.org Research has demonstrated the coupling of 1-vinylpyrazoles with alkynes, catalyzed by a rhodium(I)-N-heterocyclic carbene (Rh-NHC) complex. nih.gov This reaction proceeds under mild conditions and leads to the formation of butadienylpyrazole derivatives with Markovnikov selectivity. nih.gov

The proposed mechanism involves the coordination of the pyrazole's nitrogen atom to the rhodium center, facilitating the activation of the vinylic C-H bond. nih.gov This is followed by alkyne coordination, insertion, and reductive elimination to yield the final product. nih.gov The choice of the metal catalyst and ligands is critical; for instance, while Rh-NHC catalysts are effective, certain rhodium-phosphine systems have been shown to not promote C-H activation for 1-vinylpyrazole, instead forming dinuclear bridged complexes. scielo.org.mx The reactivity can be influenced by substituents on the pyrazole ring; for example, 1-vinylpyrazole is generally more reactive than its more sterically hindered, substituted counterparts like 3,5-dimethyl-1-vinylpyrazole. nih.gov

Thermal and Rearrangement Pathways

The thermal behavior of vinyl-substituted heterocyclic compounds can lead to various rearrangement reactions. While specific studies on the thermal rearrangement of this compound are not extensively documented, the reactivity of related vinyl-heterocycles provides insight into potential pathways.

For instance, the thermolysis of 3H-1,2-diazepines has been reported to rearrange and yield 3-vinylpyrazoles. nih.gov This indicates that the vinylpyrazole scaffold can be the product of thermal rearrangements of larger heterocyclic systems. Conversely, vinyl-substituted rings can undergo rearrangements themselves. Theoretical studies on compounds like 2-vinylcyclopropylidene show that it can thermally rearrange to form cyclopentadiene via a multi-step pathway. nih.gov Such rearrangements often involve complex electronic shifts and the formation of transient intermediates. The presence of the chloro substituent and the electronic characteristics of the pyrazole ring in this compound would be expected to influence the energy barriers and preferred pathways of any potential thermal rearrangements.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Vinyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

The ¹H-NMR spectrum of 4-chloro-1-vinyl-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the vinyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the pyrazole ring, as well as the anisotropic effects of the vinyl group's double bond.

The protons on the pyrazole ring, H-3 and H-5, are anticipated to appear as singlets due to the absence of adjacent protons. The vinyl group will present a more complex pattern, typically an AMX spin system, with three distinct signals for the vinyl protons (H-A, H-B, and H-C). The geminal (²J), cis (³J), and trans (³J) coupling constants between these protons are characteristic and provide definitive evidence for the vinyl group's presence and stereochemistry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 (pyrazole) | ~7.5 - 7.6 | s | - |

| H-5 (pyrazole) | ~7.6 - 7.7 | s | - |

| H-A (vinyl) | ~6.9 - 7.1 | dd | ³J(trans) = ~15-17, ³J(cis) = ~9-11 |

| H-B (vinyl, cis to pyrazole) | ~5.0 - 5.2 | dd | ³J(cis) = ~9-11, ²J(geminal) = ~1-2 |

| H-C (vinyl, trans to pyrazole) | ~5.5 - 5.7 | dd | ³J(trans) = ~15-17, ²J(geminal) = ~1-2 |

Note: The predicted values are based on the analysis of related pyrazole and vinyl compounds. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the two carbons of the vinyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N) and the hybridization of the carbon atoms.

The C-4 carbon, directly bonded to the chlorine atom, is expected to be significantly deshielded. The C-3 and C-5 carbons will also show distinct chemical shifts due to their positions within the heterocyclic ring. The sp² hybridized carbons of the vinyl group will resonate in the typical alkene region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~138 - 140 |

| C-4 (pyrazole) | ~110 - 112 |

| C-5 (pyrazole) | ~125 - 127 |

| C-A (vinyl, -CH=) | ~130 - 132 |

| C-B (vinyl, =CH₂) | ~100 - 102 |

Note: The predicted values are based on the analysis of related pyrazole and vinyl compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

The stretching vibrations of the C-H bonds on the pyrazole ring and the vinyl group will appear in the region of 3000-3200 cm⁻¹. The C=C stretching of the vinyl group and the C=N and C=C stretching of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration will be observed at a lower frequency, typically in the range of 600-800 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| =C-H stretch (vinyl & pyrazole) | 3050 - 3150 |

| C=C stretch (vinyl) | ~1640 |

| C=N & C=C stretch (pyrazole ring) | 1500 - 1600 |

| C-Cl stretch | 700 - 800 |

Note: The predicted values are based on the analysis of related pyrazole and vinyl compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₅H₅ClN₂), the molecular ion peak (M⁺) would be expected at m/z 128, with a characteristic isotopic peak (M+2) at m/z 130 of approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for pyrazoles can include the loss of N₂ or HCN, while the vinyl group may lead to fragmentation through the loss of a vinyl radical.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₅H₅ClN₂ by matching the experimentally measured exact mass to the calculated theoretical mass.

| Ion | Calculated Exact Mass |

| [C₅H₅³⁵ClN₂]⁺ | 128.0141 |

| [C₅H₅³⁷ClN₂]⁺ | 130.0112 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the searched literature, the structure of the parent compound, 4-chloro-1H-pyrazole, has been determined.

The crystal structure of 4-chloro-1H-pyrazole reveals a planar five-membered ring. In the solid state, these molecules form hydrogen-bonded aggregates. The introduction of a vinyl group at the N-1 position would replace the hydrogen atom involved in this hydrogen bonding. The vinyl group itself would likely be coplanar or nearly coplanar with the pyrazole ring to maximize π-orbital overlap, although some out-of-plane deviation is possible due to steric effects. A definitive solid-state structure of this compound would require experimental determination via X-ray diffraction.

Theoretical and Computational Investigations of 4 Chloro 1 Vinyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 4-chloro-1-vinyl-1H-pyrazole. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms involving pyrazole (B372694) derivatives. mdpi.comnih.gov For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional, have been employed to explore their frontier molecular orbitals (HOMO and LUMO) and energy gap parameters. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. For instance, in similar pyrazole compounds, this gap is approximately 4.5 electron volts.

Theoretical studies on pyrazoline derivatives using DFT have shown excellent agreement with experimental data for conformational and NBO (Natural Bond Orbital) analysis. nih.gov For example, DFT calculations on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone have successfully predicted its geometry and electronic properties. nih.gov Furthermore, investigations into pyrazole derivatives have utilized DFT to understand their synthesis, crystal structure, and electronic spectra. nih.gov The unique reactivity of pyrazoles, with electrophilic substitution occurring at position 4 and nucleophilic attacks at positions 3 and 5, is also well-described by DFT calculations. nih.gov

The investigation of proton transfer reactions in pyrazole derivatives has been a significant focus of DFT and MP2 methods. ias.ac.in These studies calculate the activation energies for various proton transfer mechanisms, including single proton transfer, double proton transfer, and solvent-assisted proton transfer. ias.ac.in For intramolecular proton transfer in substituted pyrazoles, the energy barrier is calculated to be high, in the range of 47.8–55.5 kcal/mol, suggesting that intermolecular processes are more favorable. mdpi.com Water molecules have been shown to lower the energetic barriers for proton transfer between pyrazole tautomers by forming hydrogen bonds. mdpi.comnih.gov

The table below summarizes representative calculated electronic properties for a related pyrazole derivative, providing an insight into the expected values for this compound.

| Computational Parameter | Approximate Value for a Related Pyrazole | Source |

| HOMO Energy | -0.21495 Hartree | |

| LUMO Energy | -0.04879 Hartree | |

| HOMO-LUMO Energy Gap | 0.16616 Hartree (~4.5 eV) |

Note: These values are for a related pyrazole derivative and serve as an illustrative example.

The conformational landscape of N-vinylpyrazoles is of interest due to the rotational freedom around the N-C(vinyl) bond. Computational studies, while not found specifically for this compound, have been performed on related systems like C-vinyl pyrrole-hydrazone derivatives. researchgate.net For these systems, the rotational barrier between different conformers has been calculated, providing insight into the flexibility of the vinyl group. researchgate.net For instance, the rotational barrier between two conformers of a C-vinyl pyrrole-hydrazone was found to be 5.102 kcal/mol in the gas phase. researchgate.net

For substituted prolines, another class of five-membered heterocyclic compounds, DFT has been used to explore conformational preferences and rotational barriers for cis-trans isomerization. nih.gov These studies highlight the influence of substituents and the solvent on the relative stabilities of different conformers. nih.gov It is expected that the vinyl group in this compound will have preferred orientations relative to the pyrazole ring, which could be elucidated through similar computational scans of the torsional angle.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a way to study the behavior of molecules on a larger scale, including their interactions with other molecules and their aggregation properties.

The pyrazole ring, with its ability to act as both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and acceptor (the sp2 hybridized nitrogen), facilitates the formation of intermolecular interactions. mdpi.com These interactions can lead to the formation of various self-associated structures, such as dimers, trimers, and catemers, particularly in the gas phase and in non-polar solvents. mdpi.comresearchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole Systems

While the N1 position of this compound is substituted, precluding annular tautomerism, the principles governing tautomerism in the parent pyrazole ring system are fundamental to understanding its chemical environment and reactivity.

In N-unsubstituted pyrazoles, the position of the proton on one of the two ring nitrogen atoms is subject to tautomeric equilibrium. mdpi.comnih.gov The relative stability of the tautomers is significantly influenced by the electronic and steric nature of the substituents on the pyrazole ring. mdpi.comresearchgate.netacs.org

Theoretical studies have shown that electron-donating groups, particularly strong π-donors like -NH2 and -OH, tend to favor the tautomer where the substituent is at the C3 position (adjacent to the NH group). mdpi.comresearchgate.net Conversely, electron-withdrawing groups, such as -CHO and -COOH, often stabilize the tautomer with the substituent at the C5 position. researchgate.net These preferences are rationalized by the electronic effects of the substituents on the stability of the conjugated system. DFT calculations have been instrumental in quantifying the energy differences between tautomers and correlating them with the electronic properties of the substituents. mdpi.comresearchgate.net For instance, in a study of 3(5)-substituted pyrazoles, substituents like F and OH were found to stabilize the N2-H tautomer, while CFO, COOH, and BH2 favored the N1-H tautomer. researchgate.net

The following table illustrates the general trend of substituent effects on pyrazole tautomerism.

| Substituent Type at C3/C5 | Favored Tautomer Position | Source |

| Strong π-donors (e.g., -NH2, -OH) | C3-substituted tautomer | mdpi.comresearchgate.net |

| Strong σ-acceptors | C5-substituted tautomer | mdpi.com |

| Electron-withdrawing (e.g., -CHO, -COOH) | C5-substituted tautomer | researchgate.net |

These computational investigations provide a robust framework for understanding the intrinsic properties of this compound, from its electronic structure and reactivity to its intermolecular interactions and the fundamental principles of tautomerism that govern its parent scaffold.

Advanced Applications of 4 Chloro 1 Vinyl 1h Pyrazole in Organic Synthesis

Function as a Versatile Building Block in the Synthesis of Complex Organic Molecules

4-Chloro-1-vinyl-1H-pyrazole is recognized as a valuable synthon in organic chemistry. The vinyl group can participate in a variety of addition and cycloaddition reactions, while the chloro-substituent on the pyrazole (B372694) ring can be replaced through nucleophilic substitution, or participate in cross-coupling reactions. This orthogonal reactivity makes it a highly adaptable component for constructing intricate molecular frameworks. Vinylpyrazoles in general are considered versatile building blocks for creating more complex organic molecules.

The vinyl group of vinylpyrazoles is a key functional handle for building more elaborate heterocyclic systems through cycloaddition reactions. This reactivity allows for the fusion of new rings onto the pyrazole core, leading to the formation of bicyclic and polycyclic heteroaromatic systems. These complex structures are of interest in medicinal chemistry and materials science. The presence of the chloro-substituent offers a subsequent site for modification, enabling the synthesis of diverse and densely functionalized heterocyclic libraries.

The this compound molecule is an ideal precursor for generating polyfunctionalized pyrazoles. The vinyl group itself can be transformed into a variety of other functional groups through oxidation, reduction, or hydrohalogenation reactions. Concurrently, the chlorine atom at the 4-position can be substituted by a range of nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents. This capability to selectively modify two different sites on the molecule provides a clear pathway to a wide range of pyrazole derivatives with tailored electronic and steric properties.

Role in the Design and Synthesis of Novel Polymeric Materials

The field of polymer science benefits greatly from monomers that impart specific functionalities to the resulting materials. Vinylpyrazoles are known to undergo polymerization, and the nature and substitution on the vinyl group can significantly influence the rate and extent of this process. The presence of the 1-vinyl group on this compound makes it a prime candidate for the synthesis of novel polymers with unique thermal, optical, and chemical properties.

This compound can, in principle, undergo free-radical polymerization to form homopolymers. The polymerization of unsubstituted 1-vinylpyrazole can proceed vigorously to yield high molecular weight polymers. More controlled polymerizations are also possible.

Furthermore, it can be copolymerized with other vinyl monomers to create materials with tailored properties. For instance, studies on the radical copolymerization of N-vinylpyrazole with industrial monomers like vinyl chloride and methyl methacrylate (B99206) have shown the feasibility of creating copolymers with a range of compositions and properties. These copolymers can be cast into films and their properties, such as proton conductivity, can be studied.

Below is a table summarizing findings from the copolymerization of N-vinylpyrazole (VP), a closely related, unchlorinated analogue of the target molecule.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Potential Applications |

| N-Vinylpyrazole (VP) | Vinyl Chloride (VC) | Radical Polymerization | VP-VC Copolymer | Paints, sealants, adhesives |

| N-Vinylpyrazole (VP) | Methyl Methacrylate (MMA) | Radical Polymerization | VP-MMA Copolymer | Proton-conducting films, composites |

This table is based on data for N-vinylpyrazole, a related compound, to illustrate the copolymerization potential.

Modern polymer synthesis often relies on controlled radical polymerization (CRP) techniques to produce polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP method that is compatible with a wide range of functional monomers. While specific studies on the RAFT polymerization of this compound are not prevalent, the technique has been successfully employed for other vinyl monomers to create well-defined homopolymers and block copolymers. The application of RAFT to this compound would theoretically allow for the precise synthesis of polymers where the pyrazole unit is systematically incorporated, opening avenues for advanced materials in fields like electronics and biomedicine.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

Pyrazole-containing molecules are well-established as effective ligands in coordination chemistry and organometallic catalysis. The nitrogen atoms of the pyrazole ring act as excellent donors for a wide variety of metal ions. The this compound molecule offers multiple potential coordination sites through its two nitrogen atoms.

The presence of the vinyl group allows for the possibility of creating polymers with pendant pyrazole units, which can then be used to coordinate metal catalysts. This can create recyclable, polymer-supported catalysts. The chloro-substituent at the 4-position can electronically modulate the donor properties of the pyrazole ring, which in turn can fine-tune the catalytic activity and selectivity of the resulting metal complex. This tunability is a highly desirable feature in the rational design of new catalysts for specific organic transformations.

Synthesis of Pyrazole-Containing Ligands for Transition Metal Complexes

The pyrazole moiety is a well-established ligand for transition metals, and the presence of the vinyl and chloro groups on the this compound scaffold offers multiple points for modification to create novel ligands. Pyrazole-based ligands are crucial in coordination chemistry and have been shown to form stable complexes with a variety of transition metals, including palladium, gold, zinc, cobalt, rhodium, ruthenium, molybdenum, nickel, copper, and iron. nih.gov The resulting transition metal complexes often exhibit interesting catalytic properties and have applications in materials science. nih.govmdpi.com

The vinyl group of this compound can participate in various reactions, such as polymerization and cycloaddition, to generate polymeric ligands or more complex multidentate ligand systems. The chloro-substituent at the 4-position of the pyrazole ring can be a site for cross-coupling reactions, allowing for the introduction of various functional groups. This functionalization is a key step in tuning the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity and stability of the corresponding metal complexes. For instance, phosphorescent trinuclear Au(I) complexes have been synthesized using NH-pyrazoles as ligands. mdpi.com

The synthesis of such ligands often involves multi-step procedures. A general approach can be the N-alkylation of a pyrazole with a suitable reagent, followed by further modifications. For example, the N-alkylation of 4-halopyrazoles can be achieved using dichloroethane in the presence of a phase transfer catalyst. publishatcj.com The resulting N-(2-chloroethyl)pyrazole can then be dehydrochlorinated to yield the corresponding N-vinylpyrazole. nih.gov

Exploration in Catalytic Systems

The derivatives of this compound are not only precursors for ligands but can also be integral components of catalytic systems themselves. The pyrazole nucleus is a key feature in many compounds that exhibit catalytic activity. For instance, pyrazole derivatives have been used in palladium-catalyzed carbonylation reactions. orientjchem.org

The development of efficient catalytic systems is a major focus in modern organic synthesis. The use of transition-metal catalysts can significantly improve the efficiency and yield of chemical reactions. evitachem.com Pyrazole-containing systems have been explored as catalysts in various organic transformations. For example, a homogeneous catalytic system using FeCl₃/PVP has been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com Furthermore, nano-ZnO has been utilized as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

The versatility of this compound allows for the synthesis of a diverse range of pyrazole derivatives that can be screened for catalytic activity in various reactions. The ability to modify the substituents on the pyrazole ring provides a means to fine-tune the catalytic properties of these molecules.

Utility in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, making this compound a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. orientjchem.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. acs.org

Chemical Precursors for Bioactive Scaffolds

The this compound molecule serves as a versatile starting material for the construction of more complex bioactive scaffolds. The chloro and vinyl functionalities provide handles for a variety of chemical transformations, enabling the synthesis of a diverse library of pyrazole-containing compounds. scispace.com

For example, the chloro group at the C4 position of the pyrazole ring can be readily substituted through nucleophilic substitution reactions or participate in cross-coupling reactions, such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. scispace.com These reactions allow for the introduction of a wide array of substituents, which is crucial for modulating the biological activity of the final compounds. The vinyl group can undergo reactions like hydrogenation, halogenation, or cycloaddition to further elaborate the molecular structure. nih.gov

The synthesis of various bioactive pyrazole derivatives has been reported, starting from appropriately substituted pyrazoles. For instance, the synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde has been achieved from 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde. researchgate.net This highlights the utility of chloroethylpyrazoles as precursors to vinylpyrazoles.

The following table summarizes some examples of bioactive scaffolds derived from pyrazole precursors:

| Precursor | Reaction Type | Resulting Scaffold | Potential Application | Reference |

| 4-Halopyrazole | N-alkylation | 1-(2-chloroethyl)pyrazole | Intermediate for vinylpyrazoles | publishatcj.com |

| 5-Chloro-1-(2-chloroethyl)- 1H-pyrazoles | Dehydrochlorination | 5-Chloro-1-vinyl-1H-pyrazoles | Synthetic intermediate | researchgate.net |

| 2,2-Dichlorovinyl ketones | Reaction with 2-(hydroxyethyl)hydrazine | 5-Chloro-1-(2-hydroxyethyl)- 1H-pyrazoles | Precursor for chloroethylpyrazoles | researchgate.net |

| 4-Chloro-3,5-dinitropyrazole | Nucleophilic substitution | N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | Energetic materials | researchgate.net |

Building Blocks for Combinatorial Chemistry and Compound Library Synthesis

The structural features of this compound make it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. The orthogonal reactivity of the chloro and vinyl groups allows for the systematic and diverse modification of the pyrazole core, leading to the rapid generation of a large number of distinct molecules.

Combinatorial chemistry is a powerful tool in drug discovery and materials science for identifying new lead compounds. The use of versatile building blocks like this compound is essential for the successful implementation of this strategy. The ability to introduce a wide range of substituents at different positions of the pyrazole ring allows for the exploration of a vast chemical space and the optimization of desired properties, such as biological activity or material characteristics. The decoration of a pyrazole core with different functional groups, including chalcogens, is anticipated to yield molecules with pronounced or distinct biological activities. connectjournals.com

The following table outlines the utility of this compound in generating diverse compound libraries:

| Reactive Site | Reaction Type | Potential Modifications |

| C4-Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduction of aryl, alkyl, amino, alkoxy, and other functional groups. |

| N1-Vinyl | Addition Reactions (e.g., hydrogenation, halogenation), Polymerization, Cycloaddition | Saturation of the double bond, introduction of functional groups across the double bond, formation of polymers, and construction of new ring systems. |

Emerging Research Frontiers and Future Perspectives for 4 Chloro 1 Vinyl 1h Pyrazole

Development of More Sustainable and Green Synthetic Methodologies

The increasing demand for environmentally responsible chemical manufacturing has spurred research into green synthetic routes for heterocyclic compounds like pyrazoles. researchgate.net Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on volatile organic solvents and harsh reaction conditions. researchgate.net The future synthesis of 4-chloro-1-vinyl-1H-pyrazole is poised to incorporate principles of green chemistry to minimize environmental impact and enhance efficiency.

Future methodologies are expected to focus on several key areas:

Green Solvents: A significant shift is anticipated towards the use of benign and sustainable solvents. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have emerged as effective and sustainable alternatives for pyrazole synthesis. researchgate.net Water, being nature's own solvent, is another prime candidate, with many green protocols for pyrazole synthesis being developed in aqueous media. thieme-connect.com

Alternative Energy Sources: The use of microwave and ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net

Catalysis: The development of recyclable and highly efficient catalysts is crucial. This includes the use of nanocatalysts, solid-supported acids, and biocatalysts that can be easily separated from the reaction mixture and reused, aligning with the principles of atom economy and waste reduction. researchgate.netjetir.org

Phase-Transfer Catalysis (PTC): A promising method for the vinylation step involves the N-alkylation of 4-chloropyrazole with dichloroethane followed by dehydrochlorination. Performing this sequence in water under phase-transfer catalysis conditions presents a greener alternative to traditional organic solvents. nih.gov

| Parameter | Traditional Methods | Emerging Green Methodologies |

|---|---|---|

| Solvent | Volatile Organic Compounds (VOCs) | Water, Deep Eutectic Solvents (DESs), Supercritical Fluids researchgate.net |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound researchgate.net |

| Catalyst | Homogeneous acids/bases, Stoichiometric reagents | Recyclable Nanocatalysts, Solid-supported Catalysts, Biocatalysts researchgate.netjetir.org |

| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions researchgate.net |

| Waste Generation | High | Minimized, High Atom Economy jetir.org |

In-Depth Mechanistic Studies for Optimized Reaction Control

A thorough understanding of reaction mechanisms is fundamental to achieving optimal control over the synthesis of this compound and its derivatives. Mechanistic insights allow for the fine-tuning of reaction conditions to maximize yield, improve regioselectivity, and suppress the formation of unwanted byproducts. nih.gov

For the synthesis of the 4-chloropyrazole core, detailed studies of the chlorination step are essential. The reaction of a pyrazole with a chlorinating agent like hypochloric acid or its salts must be controlled to ensure selective substitution at the C4 position. google.com Similarly, understanding the mechanism of the N-vinylation reaction is critical. Whether the reaction proceeds via direct vinylation with acetylene (B1199291) or a two-step process of N-alkylation and subsequent elimination, each pathway has distinct intermediates and transition states that can be influenced by catalysts, solvents, and temperature. nih.gov

Recent mechanistic studies on pyrazole formation, such as those involving oxidation-induced N-N coupling of diazatitanacycles, highlight the advanced techniques being used to unravel complex reaction pathways. rsc.orgumn.edu Applying similar detailed kinetic and spectroscopic analyses to the synthesis of this compound will be crucial for moving from laboratory-scale synthesis to efficient, large-scale production.

Integration into Supramolecular Assemblies and Advanced Functional Materials

The unique structure of this compound makes it an intriguing building block for supramolecular chemistry and materials science. nih.gov Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. While the parent 1H-pyrazole ring can form robust hydrogen-bonded networks (e.g., dimers, trimers, catemers) through its N-H group, the N1-vinyl substituent in this compound precludes this specific interaction. researchgate.net

This structural feature redirects the focus to other non-covalent interactions for designing advanced materials:

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases. This provides a directional and tunable interaction for crystal engineering and the construction of ordered supramolecular architectures.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, which are crucial for the assembly of organic electronic materials, sensors, and liquid crystals.

Polymerization: The vinyl group is a key functional handle that allows the molecule to be polymerized or co-polymerized, leading to the formation of advanced functional polymers. Poly(1-vinylpyrazole)s have been explored for various applications, and the introduction of a 4-chloro substituent would significantly modify the polymer's properties, such as its solubility, thermal stability, and refractive index. nih.gov

The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a ligand or linker is another promising avenue, potentially yielding materials with tailored porosity and catalytic activity.

Computational Design and Predictive Modeling for Rational Synthesis of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For this compound and its potential derivatives, computational methods can provide profound insights.

Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including:

Electronic Structure: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps predict the molecule's reactivity and its potential in electronic applications. researchgate.net

Reaction Energetics: Calculating the energy profiles of potential synthetic routes can help identify the most favorable reaction conditions and predict the regioselectivity of further functionalization.

Spectroscopic Properties: Predicting NMR and IR spectra can aid in the characterization and identification of newly synthesized compounds.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of derivatives, guiding the synthesis of new compounds for pharmaceutical or agrochemical applications. nih.gov This in silico approach accelerates the design-synthesis-test cycle, making the discovery process more efficient and cost-effective.

| Computational Method | Predicted Properties / Application |

|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO), reaction mechanisms, vibrational frequencies (IR), NMR chemical shifts. researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational analysis, polymer chain dynamics, solvent effects, binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity (e.g., herbicidal, fungicidal, pharmaceutical) based on molecular descriptors. nih.gov |

| Molecular Docking | Predicting binding modes and affinities to biological targets (enzymes, receptors). nih.gov |

Exploration in Novel Catalytic and Materials Science Applications

The bifunctional nature of this compound opens doors to novel applications in catalysis and materials science. Pyrazole-containing ligands are widely used in coordination chemistry and catalysis due to the ability of their nitrogen atoms to coordinate with metal centers. nih.gov

Catalysis: By modifying the vinyl group or using the pyrazole as a ligand, this compound can be a precursor to new catalysts. The resulting metal complexes could find applications in various organic transformations, with the 4-chloro substituent electronically tuning the catalytic activity of the metal center.

Materials Science: As a monomer, this compound can be used to synthesize novel polymers with unique characteristics. The presence of the chlorine atom can enhance flame retardancy and modify the polymer's chemical resistance and optical properties. These polymers could be developed for use as specialty coatings, membranes, or advanced optical materials. Furthermore, vinylpyrazoles have been investigated as additives in the production of rubbers, suggesting a potential application area for this chlorinated analogue. nih.gov The cross-linking of polymers derived from this monomer could also lead to the creation of new resins and composites with enhanced thermal and mechanical stability.

The exploration of these frontiers will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical building block for the next generation of materials and technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-1-vinyl-1H-pyrazole and its derivatives?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., 4-chloropyrazole derivatives) with vinylating agents in polar aprotic solvents like acetonitrile, using potassium carbonate as a base. Reaction optimization may involve temperature control (e.g., 80–100°C) and column chromatography for purification .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products like di-substituted derivatives.

Q. How can the crystal structure of this compound derivatives be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD). Crystallize the compound via slow evaporation (e.g., ethyl acetate/hexane). Refine data using SHELX software (SHELXL for refinement, SHELXS for structure solution). Hydrogen atoms are typically placed geometrically and refined using a riding model .

- Key Parameters : Report bond lengths, angles, and dihedral angles. Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) for stability insights .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT), FTIR, and high-resolution mass spectrometry (HRMS). For chlorinated derivatives, <sup>35</sup>Cl/<sup>37</sup>Cl isotopic patterns in MS can confirm molecular identity .

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations using Gaussian or ORCA. Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Hirshfeld surface analysis can map intermolecular interactions .

- Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data to validate models .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

- Case Study : Some pyrazoles show anticancer activity, while others (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) are inactive .

- Strategies :

- Re-evaluate assay conditions (e.g., cell lines, concentrations).

- Perform SAR studies by modifying substituents (e.g., replacing vinyl with phenyl groups).

- Use molecular docking to assess binding affinity to targets like carbonic anhydrase or COX-2 .

Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?

- Methodology :

- Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Use microwave-assisted synthesis to reduce reaction time and energy .

- Employ catalytic systems (e.g., Pd/Cu for vinylation) to minimize waste .

- Metrics : Calculate atom economy and E-factor to quantify environmental impact.

Data Analysis and Interpretation

Q. How to analyze crystallographic data discrepancies in pyrazole derivatives?

- Example : Dihedral angles between pyrazole and aryl rings vary significantly (e.g., 6.97° vs. 79.25° in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) .

- Approach :

- Check for crystallographic disorder or twinning.

- Compare packing motifs (e.g., π-π stacking vs. hydrogen bonding) to explain structural flexibility .

Q. What statistical methods are suitable for comparing biological activity datasets of pyrazole analogs?

- Tools : Use ANOVA or Student’s t-test for IC50/EC50 comparisons. Apply multivariate analysis (PCA) to identify structural features correlating with activity .

- Visualization : Generate heatmaps or 3D-QSAR models to highlight pharmacophores.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.